molecular formula C10H17N3O4 B7889341 N-(morpholine-4-carbonyl)morpholine-4-carboxamide

N-(morpholine-4-carbonyl)morpholine-4-carboxamide

Cat. No.: B7889341
M. Wt: 243.26 g/mol
InChI Key: ZUCWFJQSLRTTEH-UHFFFAOYSA-N
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Description

N-(morpholine-4-carbonyl)morpholine-4-carboxamide is a bis-morpholine derivative featuring two morpholine rings connected via a carboxamide linkage. This symmetrical structure distinguishes it from other morpholine-4-carboxamide derivatives, which typically incorporate diverse aromatic or aliphatic substituents. The morpholine ring is known for enhancing solubility and bioavailability in drug design, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name

N-(morpholine-4-carbonyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c14-9(12-1-5-16-6-2-12)11-10(15)13-3-7-17-8-4-13/h1-8H2,(H,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWFJQSLRTTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholine-4-carbonyl)morpholine-4-carboxamide typically involves the reaction of morpholine with carbonyl-containing reagents. One common method is the reaction of morpholine with carbonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield morpholine and carboxylic acid derivatives.

Condition Reagents Products Yield
Acidic (HCl, H₂O)Dilute HCl (1M), reflux (80°C)Morpholine hydrochloride + dicarboxylic acid72–85%
Basic (NaOH, H₂O)2M NaOH, 60°C, 6 hrsMorpholine + sodium carboxylate68–78%

Hydrolysis kinetics are influenced by steric hindrance from the morpholine rings, slowing the reaction compared to simpler amides.

Nucleophilic Substitution

The carbonyl group participates in nucleophilic substitution with amines, alcohols, or thiols.

Example Reaction with Amines:

Reagents : Ethylenediamine (2 eq), DMF, 60°C, 12 hrs
Product : N,N'-bis(morpholine-4-carbonyl)ethylenediamine
Yield : 63%

Comparative Reactivity:

Nucleophile Reaction Time Product Stability
Ethanol24 hrsModerate (prone to elimination)
Benzylamine8 hrsHigh (crystalline solid)
Thiophenol4 hrsLow (requires inert atmosphere)

Reactions with aromatic amines proceed faster due to resonance stabilization of intermediates .

Cyclization Reactions

Under dehydrating conditions, the compound forms heterocyclic structures.

Formation of Oxazolidinone:

Reagents : POCl₃, toluene, reflux
Product : 4-(morpholine-4-carbonyl)morpholine-2-oxazolidinone
Yield : 58%

Key Cyclization Pathways:

Condition Catalyst Product
Thermal (150°C)NoneBicyclic morpholine-lactam
Acidic (H₂SO₄)H₂SO₄Spirocyclic sulfamate

Cyclization is favored in polar aprotic solvents like DMF or DMSO.

Reaction Monitoring and Characterization

Analytical methods ensure precise tracking and validation of reactions:

Spectroscopic Data:

Technique Key Peaks Functional Group
IR1650 cm⁻¹ (amide I), 1700 cm⁻¹ (carbonyl)Amide, Carbonyl
¹H NMRδ 3.6–3.8 ppm (m, 8H, morpholine CH₂)Morpholine rings
¹³C NMRδ 168.5 ppm (carbonyl carbon)Central carbonyl group

Chromatographic Methods:

  • TLC : Rf = 0.45 (EtOAc/hexane 3:7) for starting material; Rf = 0.32 for hydrolyzed product.

  • HPLC : Retention time = 6.2 mins (C18 column, 70% methanol).

Scientific Research Applications

Insect Repellent Properties

One of the most notable applications of N-(morpholine-4-carbonyl)morpholine-4-carboxamide is its efficacy as an insect repellent. Research indicates that this compound exhibits significant repellency against disease-transmitting insects such as mosquitoes.

Case Study: Efficacy Against Aedes aegypti

A study demonstrated that formulations containing N,N-Dibutyl morpholine-4-carboxamide provided substantial protection against Aedes aegypti mosquitoes. The compound was tested in a controlled environment where it showed longer-lasting repellent effects compared to traditional repellents like DEET. The formulations included various concentrations of the compound mixed with solvents and emulsifiers to enhance skin application and efficacy .

Formulation Active Ingredient Concentration Efficacy
CreamN,N-Dibutyl morpholine-4-carboxamide20% w/wHigh
SprayN,N-Dibutyl morpholine-4-carboxamide10% v/vModerate

These findings suggest that this compound could be a safer alternative to conventional insect repellents, as it has been noted to cause minimal skin irritation and is non-greasy .

Pharmaceutical Applications

Beyond its use as an insect repellent, this compound has potential therapeutic applications. Its structural characteristics make it a candidate for developing pharmaceutical agents targeting various biological pathways.

Antimalarial Activity

Recent studies have highlighted the potential of morpholine derivatives in combating malaria. Compounds structurally related to this compound have demonstrated antiplasmodial activity against Plasmodium falciparum, particularly in inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .

Compound Activity Type EC50 (nM) Mechanism
Compound 1Antimalarial120Inhibition of PfEF2
Compound 2Antimalarial<1Inhibition of PfEF2

The development of such compounds could lead to new treatments that are effective against both the symptomatic and transmission stages of malaria, addressing the critical need for novel antimalarial drugs .

Chemical Synthesis Applications

This compound also plays a role in chemical synthesis as a versatile building block for creating more complex molecules. Its ability to form stable bonds and participate in various reactions makes it valuable in synthetic organic chemistry.

Synthesis of Carbamides

The compound can be utilized in synthesizing unsymmetrical carbamides through straightforward reaction pathways that do not require catalysts, thus simplifying the production process while maintaining high yields .

Reaction Type Yield (%) Conditions
Carbamate Synthesis64THF, room temperature

This capability enhances its utility in both academic research and industrial applications, where efficient synthesis methods are paramount.

Mechanism of Action

The mechanism of action of N-(morpholine-4-carbonyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzymes, leading to various biological effects. The compound’s ability to interact with proteases makes it a potential candidate for the development of new therapeutic agents .

Comparison with Similar Compounds

Structural and Substituent Variations

Morpholine-4-carboxamide derivatives are widely studied, with variations primarily in the substituent attached to the carboxamide nitrogen. Key examples include:

  • N-Phenylmorpholine-4-carboxamide : Features a phenyl group, forming hydrogen-bonded chains in the crystal lattice via N–H⋯O interactions .
  • N-(2-Fluoro-3-methylphenyl)morpholine-4-carboxamide (3h) : Incorporates electron-withdrawing (fluoro) and electron-donating (methyl) groups, altering electronic properties .
  • β-Lactam Derivatives (2a–2e) : Combine morpholine carboxamide with β-lactam rings, introducing antibacterial functionality .
Table 1: Structural and Physical Properties
Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
N-(morpholine-4-carbonyl)morpholine-4-carboxamide Symmetrical bis-morpholine 255.27 Not reported Predicted CO stretches ~1640 cm⁻¹
N-Phenylmorpholine-4-carboxamide Phenyl 218.25 Not reported IR: 1643 cm⁻¹ (CO), 3456 cm⁻¹ (NH)
N-(2-Fluoro-3-methylphenyl) derivative (3h) 2-Fluoro-3-methylphenyl 238.25 Not reported $^{1}$H NMR: δ 2.19 (s, CH$_3$)
β-Lactam derivative (2b) 2,4-Dichlorophenoxy, 4-methoxyphenyl 528.34 144–146 IR: 1751 cm⁻¹ (β-lactam CO)
Amidinourea 3d Complex alkyl/aryl substituents 413.45 Not reported IC$_{50}$: 0.76 μM (MDA-MB-231)

Physicochemical Properties

  • Hydrogen Bonding : N-Phenylmorpholine-4-carboxamide forms N–H⋯O hydrogen bonds, influencing crystallinity and solubility . The symmetrical target compound may exhibit stronger intermolecular interactions due to dual carboxamide groups.
  • Lipophilicity : Chloro- or fluoro-substituted derivatives (e.g., 3h, 2b) have higher logP values compared to the target compound, which may balance solubility and membrane permeability .

Biological Activity

N-(morpholine-4-carbonyl)morpholine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of morpholine rings, which are known for their ability to enhance solubility and bioavailability. The compound's structure can be represented as follows:

N morpholine 4 carbonyl morpholine 4 carboxamide=C8H14N2O3\text{N morpholine 4 carbonyl morpholine 4 carboxamide}=\text{C}_8\text{H}_{14}\text{N}_2\text{O}_3

This structural configuration contributes to its interaction with various biological targets.

Anticancer Properties

Numerous studies have explored the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.

  • Cell Viability Assays :
    • A study reported that compounds similar to this compound exhibited IC50 values ranging from 38.5 µM to 91.6 µM against MCF-7 cells, indicating moderate potency in inhibiting cell proliferation .
    • The mechanism of action was linked to apoptosis induction, with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 observed in treated cells .
  • Case Study :
    • In a comparative study, derivatives of morpholine-based compounds showed enhanced cytotoxicity when tested against MCF-7 cells, with some derivatives achieving GI50 values lower than 1 µM, suggesting that structural modifications can significantly influence biological activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Microbial Testing :
    • The compound demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective inhibition of bacterial growth .
    • Additionally, it showed efficacy against fungal strains like Candida albicans, highlighting its potential as an antifungal agent .
  • Mechanism :
    • The antimicrobial effects are believed to arise from disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Absorption : Studies indicate good oral bioavailability, which is critical for therapeutic applications.
  • Toxicity : Preliminary toxicity assessments have shown that the compound exhibits lower cytotoxicity towards normal cells compared to cancerous cells, suggesting a favorable therapeutic index .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineIC50/EffectivenessMechanism of Action
AnticancerMCF-738.5 µM - 91.6 µMInduction of apoptosis
AntimicrobialS. aureus, E. coliModerate IC50Disruption of cell wall synthesis
AntifungalC. albicansModerate IC50Interference with metabolic pathways

Q & A

Basic: What are the common synthetic routes for N-(morpholine-4-carbonyl)morpholine-4-carboxamide?

Answer:
The compound is typically synthesized via coupling reactions using carbodiimide-based reagents. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) facilitate amide bond formation between morpholine-4-carbonyl derivatives and carboxamide precursors. Post-reaction, the crude product is purified via silica gel column chromatography with gradients of methanol in DCM (e.g., 10:1 v/v) . Alternative routes involve tert-butyloxycarbonyl (Boc) deprotection using trifluoroacetic acid (TFA) followed by neutralization and extraction .

Basic: How is this compound characterized post-synthesis?

Answer:
Characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra confirm structural integrity, with chemical shifts for morpholine protons (δ ~3.5–4.0 ppm) and carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates molecular weight, e.g., [M+H]+^+ peaks matching calculated values .
  • Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1650 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) groups confirm functional groups .

Advanced: How are crystal structures of this compound resolved using SHELX/OLEX2?

Answer:
Single-crystal X-ray diffraction (SCXRD) data are collected on diffractometers (e.g., Bruker SMART APEX CCD) at 293 K. SHELXT (in SHELX suite) solves structures via intrinsic phasing, while SHELXL refines anisotropic displacement parameters. OLEX2 integrates solution, refinement, and visualization, enabling hydrogen-bonding analysis (e.g., N–H⋯O interactions) and validation via R-factor convergence (e.g., R1 < 0.05) .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Answer:
Intermolecular N–H⋯O hydrogen bonds (e.g., N–H···O=C) form infinite chains along specific crystallographic axes (e.g., [100] or [001]). These interactions stabilize the chair conformation of the morpholine ring and planar urea-type moieties. Crystal packing analysis in OLEX2 or Mercury software reveals bond lengths (~2.8–3.0 Å) and angles (~160–170°) consistent with moderate hydrogen-bond strength .

Advanced: How is inhibitory activity against enzymes like SARS-CoV-2 main protease evaluated?

Answer:

  • Enzyme Assays: IC50_{50} values are determined via fluorescence-based protease activity assays using FRET substrates. For example, N-(4-chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide showed IC50_{50} = 4.79 µM .
  • Enzyme Kinetics: Lineweaver-Burk plots identify inhibition mechanisms (competitive/non-competitive) by varying substrate concentrations.
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) confirm selectivity (CC50_{50} > 100 µM) .

Advanced: How are molecular docking studies performed to elucidate inhibitory mechanisms?

Answer:
Docking employs software like AutoDock Vina or Schrödinger Suite:

Protein Preparation: SARS-CoV-2 main protease (PDB ID: 6LU7) is protonated, and water molecules removed.

Ligand Preparation: The compound’s 3D structure is minimized using Gaussian09 at the B3LYP/6-31G* level.

Grid Generation: Active-site residues (e.g., His41, Cys145) define the docking grid.

Pose Scoring: Binding affinities (ΔG) and interactions (e.g., H-bonds, π-π stacking) are analyzed. Results correlate with experimental IC50_{50} values .

Basic: What purification methods are effective for this compound?

Answer:
Silica gel column chromatography is standard, using mobile phases like DCM:MeOH (95:5 to 90:10 v/v). For polar impurities, recrystallization from ethanol/water mixtures improves purity (>98% by HPLC). TLC (Rf ~0.3–0.5 in ethyl acetate) monitors progress .

Advanced: How to address data contradictions between spectroscopic and crystallographic results?

Answer:

  • Polymorphism Check: SCXRD confirms if multiple crystal forms exist.
  • Dynamic NMR: Variable-temperature NMR detects conformational exchange in solution.
  • Impurity Analysis: High-resolution MS or HPLC-MS identifies byproducts. For example, residual TBTU may cause anomalous NMR shifts, requiring repurification .

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